1,2-Bis(dimethylsilyl)benzene
Overview
Description
1,2-Bis(dimethylsilyl)benzene is a compound that is part of a broader class of organosilicon compounds where silicon atoms are introduced into an aromatic benzene ring. Although the provided papers do not directly discuss 1,2-bis(dimethylsilyl)benzene, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of bis(trimethylsilyl)benzene derivatives, which are closely related to 1,2-bis(dimethylsilyl)benzene, can be achieved from dichlorobenzenes using a hybrid metal system. A practical and safe synthesis method using Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) has been reported. This method avoids the use of toxic HMPA and provides high yields under mild conditions .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2-bis(di-R-aminomethyl)benzenes, has been studied using X-ray diffraction. For instance, the crystal structure of a complex of 1,2-bis(dimethylaminomethyl)benzene with HCIO4 was determined, revealing details about intramolecular hydrogen bonds and the disorder of the perchlorate anion . These structural insights are valuable for understanding the spatial arrangement and potential reactivity of similar bis(dimethylsilyl)benzene compounds.
Chemical Reactions Analysis
The chemical reactivity of bis(dimethylsilyl)benzene derivatives can be inferred from studies on similar compounds. For example, the photodegradation of poly[2,5-bis(dimethylsilyl)thiophene] has been investigated, showing that exposure to light can lead to the degradation of the polymer, with the formation of various photoproducts . This suggests that bis(dimethylsilyl)benzene derivatives may also be susceptible to photodegradation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 1,2-bis(dimethylsilyl)benzene can be deduced from the analysis of similar molecules. For instance, the thermal properties of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene were studied using thermogravimetric analysis, revealing a significant mass loss at high temperatures due to decomposition . Additionally, the synthesis of bis(5,5-dimethyl-1,3-dioxacyclophosphorimide)benzene showed that the compound begins to decompose at temperatures above 280°C . These findings provide a general idea of the thermal stability of bis(dimethylsilyl)benzene derivatives.
Scientific Research Applications
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General Uses
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Synthesis of Functional Materials
- Scientific Field : Material Science
- Application Summary : 1,2-Bis(trimethylsilyl)benzene is used in the synthesis of functional materials, such as luminescent boron-containing polymers and powerful Lewis acid catalysts .
- Application Methods : The compound is used as a starting material in the synthesis of these materials. The specific methods and conditions would depend on the particular material being synthesized .
- Results or Outcomes : The synthesis of these functional materials can lead to the development of new optoelectronic devices and catalysts .
- Selective Reduction of Carboxylic Acids to Aldehydes
- Scientific Field : Organic Chemistry
- Application Summary : 1,2-Bis(dimethylsilyl)benzene is used in a novel transformation of carboxylic acids to aldehydes . This is achieved by a one-pot procedure consisting of a ruthenium-catalyzed hydrosilane reduction with 1,2-bis(dimethylsilyl)benzene followed by hydrolysis of the resulting cyclic disilylacetals .
- Application Methods : The compound is used in a one-pot procedure consisting of a ruthenium-catalyzed hydrosilane reduction with 1,2-bis(dimethylsilyl)benzene followed by hydrolysis of the resulting cyclic disilylacetals .
- Results or Outcomes : The use of 1,2-Bis(dimethylsilyl)benzene in this reaction provides a new method for the selective reduction of carboxylic acids to aldehydes .
- Protection/Deprotection Reagents
- Scientific Field : Organic Chemistry
- Application Summary : 1,2-Bis(dimethylsilyl)benzene is used as a protecting group-reagent for amines and amino acids, forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs .
- Application Methods : The compound is used as a protecting group for amines and amino acids. The specific methods of application or experimental procedures would depend on the particular synthesis or reaction being carried out .
- Results or Outcomes : The use of 1,2-Bis(dimethylsilyl)benzene as a protecting group can help to increase the efficiency and selectivity of organic reactions by preventing unwanted side reactions .
Safety And Hazards
1,2-Bis(dimethylsilyl)benzene is a combustible liquid . It is recommended to keep away from heat, open flames, sparks, and to wear protective gloves, protective clothing, and eye protection .
Relevant Papers
Several papers have been found that discuss 1,2-Bis(dimethylsilyl)benzene. These include a theoretical study on the platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups , and a study on iron disilyl-dicarbonyl complex bearing weakly coordinating η2- (H–Si) moieties .
properties
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dimethylsilyl)benzene | |
CAS RN |
17985-72-7 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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